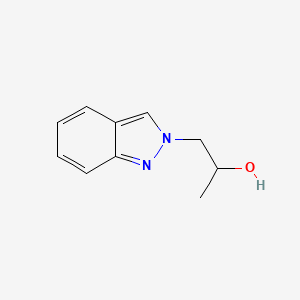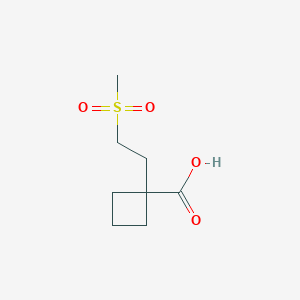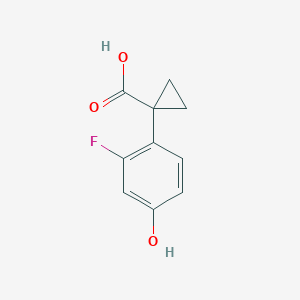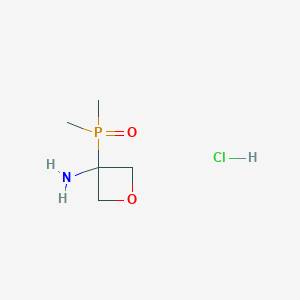
3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride is a chemical compound with the molecular formula C5H13ClNO2P and a molecular weight of 185.5890 . This compound is characterized by the presence of a dimethylphosphoryl group attached to an oxetane ring, which is further bonded to an amine group and a hydrochloride ion. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride involves several steps, starting with the formation of the oxetane ring. One common method involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to obtain 3-(bromomethyl)oxetan-3-yl methanol . This intermediate can then be treated with dimethylphosphoryl chloride and ammonia to introduce the dimethylphosphoryl and amine groups, respectively. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce phosphines. Substitution reactions typically result in the formation of new amine derivatives.
Scientific Research Applications
3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride involves its interaction with molecular targets through its functional groups. The dimethylphosphoryl group can participate in phosphorylation reactions, while the amine group can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-oxetanamine hydrochloride: Similar in structure but lacks the dimethylphosphoryl group.
3-Oximinooxetane: Contains an oxime group instead of an amine and phosphoryl group.
Uniqueness
The presence of the dimethylphosphoryl group in 3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride imparts unique chemical properties, such as increased reactivity and the ability to participate in phosphorylation reactions. This makes it distinct from other oxetane derivatives and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H13ClNO2P |
|---|---|
Molecular Weight |
185.59 g/mol |
IUPAC Name |
3-dimethylphosphoryloxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H12NO2P.ClH/c1-9(2,7)5(6)3-8-4-5;/h3-4,6H2,1-2H3;1H |
InChI Key |
GPHRSQSLUOPMHH-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1(COC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


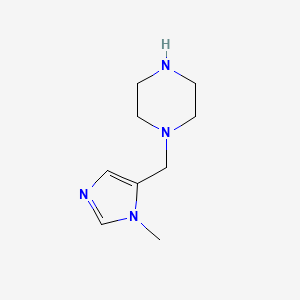
![1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride](/img/structure/B13590413.png)
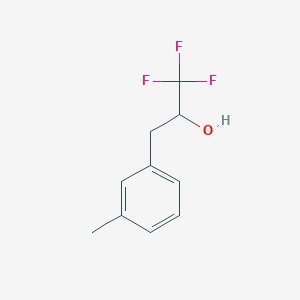
![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
![1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine](/img/structure/B13590434.png)
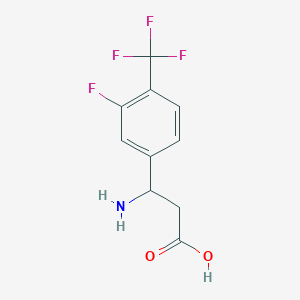
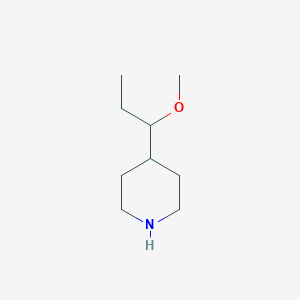
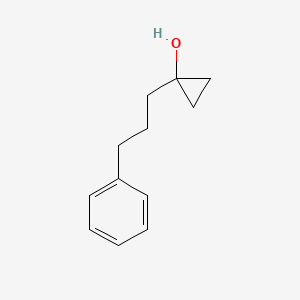
amine](/img/structure/B13590472.png)
